molecular formula C8H6F3NO2 B11758345 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid

Cat. No.: B11758345
M. Wt: 205.13 g/mol
InChI Key: JPRAHAFOVUJDFW-UHFFFAOYSA-N
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Description

4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-trifluoromethyl-pyridine-2-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

4-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-6(7(13)14)12-3-5(4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

JPRAHAFOVUJDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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